molecular formula C8H7ClN2 B2574698 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1956327-20-0

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B2574698
CAS No.: 1956327-20-0
M. Wt: 166.61
InChI Key: YCLNSBAMGRSDLE-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1956327-20-0) is a versatile pharmaceutical intermediate and valuable chemical building block for research and development. This compound, with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol, belongs to the pyrrolopyridine family, a class of structures known for their significant biological relevance in medicinal chemistry . The chloro and methyl substituents on the core heterocyclic scaffold make it a promising precursor for further functionalization, such as metal-catalyzed cross-coupling reactions, to create novel compounds for biological screening . It is offered by multiple suppliers with purities up to 98% and is available in quantities ranging from 100mg to 25g, facilitating both early-stage discovery and scale-up workflows . As a key synthetic intermediate, its primary research value lies in the exploration and synthesis of new pharmacologically active molecules . Please handle with care; this product has associated hazard warnings (H302, H315, H319, H335) and should be used in accordance with all applicable laboratory safety protocols . This product is intended for research purposes and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLNSBAMGRSDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(C=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2-methylpyrrole.

    Cyclization Reaction: A cyclization reaction is carried out to form the fused pyrrolo[3,2-c]pyridine ring system. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,2-c]pyridines.

Scientific Research Applications

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic agents for diseases such as cancer and neurological disorders often involves this compound.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique structure can impart specific biological activities.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrrolo-pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Halogen-Substituted Derivatives
  • 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-51-7): Substitutions: Bromine at position 6, methyl at position 2. Molecular Formula: C₈H₇BrN₂; MW = 211.06 g/mol.
  • 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5):

    • Substitutions: Bromine at position 5, chlorine at position 5.
    • Molecular Formula: C₇H₄BrClN₂; MW = 238.38 g/mol.
    • Activity: Dual halogenation often improves metabolic stability in drug candidates .
Carboxylic Acid Derivatives
  • Synthesis Yield: 71% . Applications: Carboxylic acid groups enable conjugation or salt formation, enhancing solubility .
Methoxy-Substituted Derivatives
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid :
    • Substitutions: Methoxy at position 5, carboxylic acid at position 2.
    • Synthesis Yield: 80% .
    • Key Difference: Methoxy groups can act as hydrogen-bond acceptors, influencing receptor binding .

Physicochemical Properties

Property 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
Molecular Weight (g/mol) 166.61 211.06
Halogen Cl Br
Solubility Limited (lipophilic scaffold) Similar lipophilicity
Stability Stable at RT Sensitive to light (Br dissociation)

Biological Activity

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClNC_8H_7ClN, with a molecular weight of approximately 154.6 g/mol. The structure features a chloro substituent at the 6-position and a methyl group at the 2-position of the pyrrole ring, which contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Exhibits significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Demonstrates activity against certain bacterial strains.
  • Anti-inflammatory Effects : Potential to modulate inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, in vitro assays have shown that certain derivatives can inhibit the proliferation of cancer cells significantly.

Case Study: Antitumor Activity

A study evaluated several derivatives of pyrrolo[3,2-c]pyridine against human cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
This compoundHeLa0.15
This compoundSGC-79010.12
This compoundMCF-70.21

These findings indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, with IC50 values ranging from 0.12 to 0.21 µM .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Enzyme Inhibition : Some derivatives may inhibit specific kinases involved in cancer progression .

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against various pathogens. Studies indicate that it can effectively inhibit the growth of certain Gram-positive bacteria.

Case Study: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of pyrrolo[3,2-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results are presented in Table 2.

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus10
This compoundEscherichia coli>50

These findings suggest that while the compound shows promising activity against Staphylococcus aureus, it is less effective against E. coli .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of this compound suggest that it may modulate inflammatory pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated microglial cells demonstrated a reduction in pro-inflammatory cytokine production upon treatment with this compound .

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine?

The synthesis typically involves multi-step heterocyclic chemistry. A representative approach includes:

  • Step 1 : Cyclization of substituted pyridine precursors with chlorinated reagents (e.g., POCl₃) to introduce the chloro group.
  • Step 2 : Methylation at the 2-position using methyl iodide (MeI) under basic conditions (e.g., NaH in THF) .
  • Step 3 : Purification via column chromatography or recrystallization.
    Key challenges include regioselectivity in chlorination and minimizing side reactions. For analogs like 6-chloro-3,3-dimethyl derivatives, similar protocols apply with adjusted alkylation steps .

Q. What spectroscopic methods are recommended for structural confirmation?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm, aromatic protons in pyrrolo-pyridine core).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₇ClN₂, expected [M+H]⁺ = 167.0274).
  • X-ray Crystallography : For unambiguous confirmation, especially when resolving ambiguities in NOE or coupling constants .
    Cross-referencing with analogs (e.g., 6-bromo-1-methyl derivatives) can aid spectral interpretation .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Solvent Compatibility : Test solubility and stability in common solvents (DMSO, ethanol) via HPLC monitoring over 24–48 hours.
  • pH Sensitivity : Expose the compound to acidic/basic buffers (pH 1–13) and track degradation by LC-MS .

Advanced Research Questions

Q. How to optimize reaction yields in the presence of competing substituents?

  • Case Study : During methylation, competing N- vs. C-alkylation can occur. Mitigation strategies:
    • Use bulky bases (e.g., LDA) to favor C-methylation.
    • Lower reaction temperatures (0°C) to suppress side reactions.
    • Monitor intermediates via TLC or in-situ IR .
  • Data-Driven Adjustment : For analogs like 4,6-dichloro derivatives, yield improvements (from 60% to 85%) were achieved by optimizing stoichiometry (1.2 eq MeI) and reaction time (4 hrs) .

Q. How to resolve contradictions in pharmacological activity data across studies?

  • Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Methodological Solutions :
    • Standardize assays using reference inhibitors (e.g., staurosporine for kinase studies).
    • Validate purity (>95% by HPLC) to exclude confounding impurities .
    • Perform dose-response curves in triplicate across multiple cell lines.
  • Cross-Validation : Compare with structurally related compounds (e.g., 6-chloro-4-methoxy derivatives) to identify SAR trends .

Q. What computational tools are suitable for predicting reactivity or binding modes?

  • Reactivity Prediction : DFT calculations (Gaussian, ORCA) to model chlorination or methylation energetics.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases).
  • Validation : Compare computational results with experimental data (e.g., crystallographic binding poses from CCDC-2121961) .

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